![molecular formula C7H16N2OS B1360834 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one CAS No. 1017791-78-4](/img/structure/B1360834.png)
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one
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Overview
Description
4-(3-Aminopropyl)-1λ~4~,4-thiazinan-1-one, also known as 4-APT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the thiazinan family and is composed of a nitrogen-containing heterocyclic ring, an amine group, and a propyl chain. 4-APT has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of neurotransmitters. In addition, the compound has been explored for its potential to act as a modulator of cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one is not fully understood. However, it is believed that the compound inhibits the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from breaking down the neurotransmitter acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the brain. Additionally, this compound may act as a modulator of cell signaling pathways. This modulation is believed to be due to the compound’s ability to interact with G-protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been studied for its potential to modulate the activity of neurotransmitters and inhibit the enzyme acetylcholinesterase. Inhibition of acetylcholinesterase may result in increased concentrations of the neurotransmitter acetylcholine in the brain, leading to increased alertness, improved memory, and improved cognitive function. Additionally, this compound may modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its potential to modulate the activity of neurotransmitters, and its ability to modulate cell signaling pathways. However, there are some limitations to using this compound in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound is a highly reactive compound and can react with other compounds in the solution, resulting in the formation of unwanted products.
Future Directions
In the future, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease. Additionally, the compound may be used to modulate the activity of neurotransmitters, resulting in changes in mood, behavior, and cognition. Furthermore, this compound may be used to modulate cell signaling pathways, resulting in changes in gene expression and cellular physiology. Finally, this compound may be used to develop new methods for the synthesis of other compounds.
Synthesis Methods
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-nitropyridine with a mixture of sodium amide and ethyl acetate in the presence of a base. This reaction results in the formation of this compound. Another method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetate in the presence of a base. This reaction yields a mixture of this compound and 4-chloro-3-aminopropyl-1λ~4~,4-thiazinan-1-one.
Scientific Research Applications
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential applications in scientific research. The compound has been explored for its ability to inhibit enzymes, modulate neurotransmitters, and modulate cell signaling pathways. In particular, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition by this compound may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS/c8-2-1-3-9-4-6-11(10)7-5-9/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQEZYEHBLSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646442 |
Source
|
Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017791-78-4 |
Source
|
Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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